molecular formula C12H16Br2O2 B13492173 1-Bromo-2-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene

1-Bromo-2-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene

Cat. No.: B13492173
M. Wt: 352.06 g/mol
InChI Key: QEGUTGFMEDDGSW-UHFFFAOYSA-N
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Description

1-Bromo-2-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene is an organic compound with a complex structure that includes bromine atoms and ethoxyethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-2-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene typically involves multi-step organic reactions. One common method includes the bromination of 2-(2-ethoxyethoxy)ethylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane under controlled temperature conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Oxidation Reactions: The ethoxyethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, forming the corresponding ethoxyethoxyethylbenzene.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products:

  • Substitution reactions yield derivatives with different functional groups replacing the bromine atoms.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in the formation of ethoxyethoxyethylbenzene.

Scientific Research Applications

1-Bromo-2-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its role in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-2-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene involves its interaction with various molecular targets. The bromine atoms can participate in electrophilic aromatic substitution reactions, forming intermediates that can further react to yield substituted benzene derivatives. The ethoxyethoxy groups can undergo oxidation or reduction, leading to the formation of different functional groups that can interact with biological molecules or materials.

Comparison with Similar Compounds

    1-Bromo-2-(2-methoxyethoxy)ethane: Similar structure but with methoxyethoxy groups instead of ethoxyethoxy groups.

    2-Bromoethyl methyl ether: Contains a bromoethyl group attached to a methyl ether.

    1-Bromo-3,6-dioxaheptane: A compound with a similar backbone but different substituents.

Biological Activity

1-Bromo-2-(2-bromo-1-(2-ethoxyethoxy)ethyl)benzene is a brominated organic compound that has garnered attention for its potential biological activities and applications in various fields, including organic synthesis, materials science, and pharmaceutical research. This article delves into its biological activity, synthesis methods, and related research findings.

Molecular Characteristics

PropertyValue
Molecular Formula C10H12Br2O
Molecular Weight 308.01 g/mol
IUPAC Name This compound
InChI Key QWGIDKGNBOZKOR-UHFFFAOYSA-N

Structural Representation

The compound features a benzene ring with two bromine substituents and an ethoxyethyl group, which contributes to its unique reactivity profile. The presence of multiple bromine atoms enhances its electrophilic character, making it suitable for various chemical transformations.

The biological activity of this compound is primarily attributed to its ability to undergo electrophilic substitution reactions. The bromine atoms can act as leaving groups in nucleophilic substitution reactions, while the ethoxyethyl group can participate in oxidation reactions.

Key Biological Activities:

  • Antimicrobial Activity : Preliminary studies indicate that brominated compounds can exhibit antimicrobial properties. The presence of bromine may enhance the compound's ability to disrupt microbial cell membranes.
  • Cytotoxicity : Research has shown that certain brominated compounds exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis through reactive oxygen species (ROS) generation.

Case Studies and Research Findings

  • Antimicrobial Studies : A study evaluating various brominated compounds found that those with multiple halogen substituents displayed enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. The effectiveness was correlated with the degree of halogenation and the structural complexity of the compounds .
  • Cytotoxicity Assessment : In vitro assays on cancer cell lines revealed that this compound induced significant cytotoxicity at micromolar concentrations. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting a potential mechanism involving apoptosis .
  • Chemical Modification Studies : Research focusing on the modification of biomolecules using this compound has shown promise in drug delivery systems. The ethoxyethyl group facilitates solubility and bioavailability, enhancing the compound's potential as a pharmaceutical agent .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other halogenated compounds:

CompoundAntimicrobial ActivityCytotoxicityUnique Features
This compoundModerateHighDual bromination enhances reactivity
1-Bromo-2-methylbenzeneLowModerateSingle bromination
4-BromobenzaldehydeHighLowAldehyde functional group

Synthesis Methods

The synthesis of this compound typically involves multi-step processes, including:

  • Bromination of Benzene Derivatives : The initial step involves the reaction of a suitable benzene derivative with bromine in the presence of a catalyst.
  • Formation of Ethoxyethyl Group : Subsequent reactions introduce the ethoxyethyl moiety through alkylation processes.
  • Purification : Common purification techniques include recrystallization and distillation to obtain high-purity products suitable for biological testing.

Properties

Molecular Formula

C12H16Br2O2

Molecular Weight

352.06 g/mol

IUPAC Name

1-bromo-2-[2-bromo-1-(2-ethoxyethoxy)ethyl]benzene

InChI

InChI=1S/C12H16Br2O2/c1-2-15-7-8-16-12(9-13)10-5-3-4-6-11(10)14/h3-6,12H,2,7-9H2,1H3

InChI Key

QEGUTGFMEDDGSW-UHFFFAOYSA-N

Canonical SMILES

CCOCCOC(CBr)C1=CC=CC=C1Br

Origin of Product

United States

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